
4-(Bromomethyl)-2,2'-bipyridine
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Overview
Description
4-(Bromomethyl)-2,2'-bipyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which makes it a valuable intermediate in organic synthesis. The compound’s structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2'-bipyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2-pyridyl)pyridine with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reaction times. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2'-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include azides, thiols, amines, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Bromomethyl)-2,2'-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2'-bipyridine largely depends on the specific application and the target moleculeThis reactivity is exploited in various synthetic and biological applications to modify or inhibit specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic Acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.
2-Bromomethylpyridine: Lacks the additional pyridine ring, making it less versatile in some applications.
4-Bromomethyl-6,7-dimethoxycoumarin: Contains a coumarin ring, which imparts different chemical properties and applications
Uniqueness
4-(Bromomethyl)-2,2'-bipyridine is unique due to its dual pyridine rings, which enhance its reactivity and versatility in synthetic applications. This structural feature allows for more complex and diverse chemical transformations compared to simpler bromopyridines .
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8H2 |
InChI Key |
MKMMPNWLSMTCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |
Origin of Product |
United States |
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